6-Chloro-3-(tributylstannyl)imidazo[1,2-a]pyridine
Description
6-Chloro-3-(tributylstannyl)imidazo[1,2-a]pyridine is a bicyclic heterocyclic compound featuring a chloro substituent at position 6 and a tributylstannyl (Sn(C₄H₉)₃) group at position 3. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry due to its versatile pharmacological properties, including anticancer, antimicrobial, and CNS-modulating activities . The tributylstannyl group at C-3 enhances its utility in cross-coupling reactions (e.g., Stille coupling), enabling the synthesis of complex derivatives for drug discovery .
Properties
IUPAC Name |
tributyl-(6-chloroimidazo[1,2-a]pyridin-3-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN2.3C4H9.Sn/c8-6-1-2-7-9-3-4-10(7)5-6;3*1-3-4-2;/h1-3,5H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWOHDIKRRIJIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C2N1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31ClN2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735118 | |
| Record name | 6-Chloro-3-(tributylstannyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177264-56-0 | |
| Record name | 6-Chloro-3-(tributylstannyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-Chloro-3-(tributylstannyl)imidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as a lead compound for drug discovery. This article synthesizes current research findings, including structure-activity relationships (SAR), biological evaluations, and potential therapeutic applications.
- Molecular Formula : C19H31ClN2Sn
- Molecular Weight : 441.63 g/mol
- CAS Number : 1177264-56-0
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its role as a phosphatidylinositol 3-kinase (PI3K) inhibitor, which is crucial in cancer biology. The compound exhibits promising anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the imidazo[1,2-a]pyridine scaffold can significantly impact the compound's biological efficacy. Key findings from recent studies include:
- Substituent Effects : The presence of different substituents on the imidazo[1,2-a]pyridine ring can enhance or diminish the inhibitory activity against PI3K. For instance, alkyl substitutions were found to reduce antiproliferative activity .
- Potency Variations : Compounds derived from this scaffold demonstrated IC50 values ranging from submicromolar to low micromolar concentrations against various tumor cell lines, indicating a strong potential for therapeutic use .
In Vitro Studies
A study conducted on a series of imidazo[1,2-a]pyridine derivatives highlighted that compounds with specific structural features exhibited potent inhibition of PI3Kα. Notably, one derivative showed an IC50 value of 1.94 nM, making it one of the most potent inhibitors identified to date .
Autophagy Induction
Research has also indicated that certain derivatives can induce autophagy through inhibition of cdc2-like kinase 1 (CLK1). A compound closely related to this compound was shown to effectively reduce phosphorylation levels of CLK1 substrates and promote autophagic processes in vitro .
Summary Table of Biological Activities
| Compound | Target | IC50 Value | Effect |
|---|---|---|---|
| This compound | PI3Kα | 1.94 nM | Induces apoptosis |
| Related Derivative | CLK1 | 4 nM | Induces autophagy |
Comparison with Similar Compounds
Substituent Effects at Position 3
The C-3 position is a critical site for modulating biological activity and physicochemical properties. Key analogs and their characteristics include:
Key Observations :
- Electron-Withdrawing Groups (e.g., -NO₂): Enhance reactivity for further functionalization but may reduce solubility .
- Hydrophilic Groups (e.g., -COCH₃) : Improve pharmacokinetic profiles but may reduce membrane permeability .
- Organometallic Groups (e.g., -SnBu₃): Critical for synthetic versatility in catalysis, though toxicity concerns limit therapeutic use .
Substituent Effects at Position 6
The chloro group at C-6 is a common feature in bioactive derivatives. Comparisons with other C-6 substituents:
Key Observations :
Physicochemical and Pharmacokinetic Properties
- Aqueous Solubility: 3-Nitro and 3-phosphonopropionic derivatives exhibit moderate solubility due to polar groups . Tributylstannyl derivatives are highly lipophilic, requiring formulation aids for bioavailability .
- Synthetic Accessibility :
- Tributylstannyl derivatives are synthesized via Pd-catalyzed stannylation, whereas acetylated analogs use AlCl₃-catalyzed Friedel-Crafts acylation .
Preparation Methods
General Synthetic Strategy
The preparation generally involves two key steps:
- Synthesis of the 6-chloroimidazo[1,2-a]pyridine core
- Introduction of the tributylstannyl group at the 3-position
This approach is consistent with the preparation of other stannylated heterocycles, where the stannylation is achieved via lithiation or halogen-metal exchange followed by quenching with a tributyltin reagent.
Preparation of 6-Chloroimidazo[1,2-a]pyridine Core
While direct literature on 6-chloro-3-(tributylstannyl)imidazo[1,2-a]pyridine is limited, closely related compounds such as 6-chloroimidazo[1,2-a]pyridine-3-formonitrile have been synthesized efficiently, providing a foundation for preparing the core structure.
A representative synthetic method for the 6-chloroimidazo[1,2-a]pyridine core involves:
Step 1: Formation of (E)-N'-(5-chloropyridine-2-yl)-N,N-dimethylformamidine
React 2-amino-5-chloropyridine with N,N-dimethylformamide dimethylacetal (DMF-DMA) at 50–110 °C for 2–10 hours. This step forms the amidine intermediate.Step 2: Cyclization to 6-chloroimidazo[1,2-a]pyridine-3-formonitrile
React the amidine intermediate with bromoacetonitrile in the presence of a base (e.g., sodium bicarbonate or triethylamine) in solvents such as DMF, THF, or acetonitrile at 50–150 °C for 5–35 hours. Work-up involves ethyl acetate extraction, water washing, drying, rotary evaporation, and recrystallization to yield the pure product with high purity and yield (~72%).
This method features mild reaction conditions, ease of operation, and stable product quality, making it suitable for both laboratory and industrial production.
Introduction of the Tributylstannyl Group at the 3-Position
The key step to obtain this compound is the stannylation at the 3-position. Commonly, this is achieved by:
Halogen-Metal Exchange or Directed Lithiation
Starting from 6-chloro-3-halogenated imidazo[1,2-a]pyridine (e.g., 3-bromo or 3-iodo derivative), treatment with a strong base such as n-butyllithium at low temperature (-78 °C) generates the 3-lithiated intermediate.Quenching with Tributyltin Chloride
The lithiated intermediate is then reacted with tributyltin chloride to introduce the tributylstannyl substituent at the 3-position.
This approach is well-established for preparing organostannane derivatives of heterocycles, providing good regioselectivity and yields.
Representative Reaction Conditions and Parameters
*Yield range estimated based on typical stannylation reactions of heterocycles; exact yields for this compound may vary.
Analytical and Purification Techniques
- Recrystallization using solvents such as dehydrated alcohol, ethyl acetate, and normal hexane mixtures improves purity.
- Drying agents like anhydrous sodium sulfate are used to remove residual moisture.
- Characterization by NMR (notably ^1H and ^13C), IR spectroscopy (C=N stretching ~1625 cm^-1), and melting point determination confirms structure and purity.
Summary of Preparation Methodology
The preparation of this compound can be summarized as follows:
Synthesize the 6-chloroimidazo[1,2-a]pyridine core via amidine formation and cyclization using 2-amino-5-chloropyridine, DMF-DMA, and bromoacetonitrile under mild conditions with base catalysis.
Halogenate the 3-position to obtain a 3-bromo or 3-iodo derivative suitable for lithiation.
Perform halogen-metal exchange with n-butyllithium at low temperature to generate the 3-lithiated intermediate.
Quench with tributyltin chloride to introduce the tributylstannyl group at the 3-position.
Purify the product by extraction, drying, and recrystallization.
This multi-step synthetic sequence is supported by robust, mild reaction conditions, and yields products with high purity suitable for further applications in organic synthesis and pharmaceutical intermediates.
Q & A
Q. Key Optimization Parameters :
- Lewis acid loading (e.g., 10 mol% AlCl₃).
- Reaction temperature (80–120°C for acylation; 25–60°C for sulfenylation).
- Solvent-free conditions to enhance atom economy.
Advanced: How can computational models guide the design of imidazo[1,2-a]pyridine derivatives with enhanced GABA receptor binding?
Computational docking and molecular dynamics simulations predict ligand-receptor interactions. For example:
- GABA Receptor Modeling : Acetylated derivatives of imidazo[1,2-a]pyridine were screened using validated GABA receptor models to identify binding poses. Substituents at C-3 (e.g., acetyl groups) improve hydrophobic interactions with the receptor’s α-subunit, enhancing binding affinity .
- Reaction Coordinate Analysis : Density functional theory (DFT) studies rationalize regioselectivity in Friedel-Crafts acylation, showing lower activation barriers for C-3 versus C-2 functionalization .
Q. Methodological Steps :
Generate ligand conformers via molecular mechanics (e.g., Merck Molecular Force Field).
Perform docking (AutoDock Vina) to prioritize high-affinity candidates.
Validate with free-energy perturbation (FEP) or MM-GBSA calculations.
Basic: What analytical techniques are critical for characterizing 6-chloro-3-(tributylstannyl)imidazo[1,2-a]pyridine derivatives?
- ¹H/¹³C NMR : Confirm regiochemistry and substituent integration (e.g., distinguishing C-3 stannyl groups from chloro substituents at C-6) .
- HRMS : Verify molecular weight and isotopic patterns (e.g., SnCl₃ adducts for tributylstannyl derivatives).
- X-ray Crystallography : Resolve π-stacking interactions and hydrogen-bonding networks in polymorphic forms .
Example : For 6-chloro-3-nitro derivatives, ¹H NMR shows distinct aromatic proton splitting patterns (δ 8.2–8.5 ppm for C-5 and C-7 protons) .
Advanced: How do structural modifications at C-3 and C-6 affect COX-2 inhibitory activity in imidazo[1,2-a]pyridines?
Q. Structure-Activity Relationship (SAR) Insights :
- C-3 Substituents : Mannich bases (e.g., morpholine) at C-3 enhance COX-2 selectivity (IC₅₀ = 0.07 µM) by forming hydrogen bonds with Tyr385 and Ser530 residues. Phenylamino groups reduce activity due to steric hindrance .
- C-6 Halogenation : Chloro or nitro groups at C-6 improve metabolic stability but may reduce solubility. 6-Chloro derivatives show higher bioavailability compared to 6-nitro analogues .
Q. Experimental Design :
- Synthesize derivatives via Pd-catalyzed cross-coupling or SRN1 reactions .
- Screen COX-1/COX-2 inhibition using fluorescence polarization assays.
Basic: What are common challenges in synthesizing 2-thiosubstituted imidazo[1,2-a]pyridines, and how can they be addressed?
Q. Challenges :
- Low Reactivity at C-2 : C-2 is less nucleophilic than C-3, requiring harsh conditions (e.g., POCl₃ for chlorination) .
- Byproduct Formation : Competing C-3 sulfenylation may occur unless regioselective catalysts (e.g., NH₄I) are used .
Q. Solutions :
- Use isothiouronium salts as intermediates for nucleophilic substitution at C-2 .
- Optimize reaction time (≤4 hours) and temperature (60–80°C) to minimize decomposition.
Example : 2-Thioalkyl derivatives synthesized via alkyl halides and isothiouronium salts showed no antibacterial activity, suggesting the need for alternative substituents .
Advanced: How can contradictory biological data (e.g., lack of antibacterial activity) inform derivative redesign?
Case Study : 2-Thioalkyl-3-nitro derivatives exhibited no activity against Staphylococcus aureus or Pseudomonas aeruginosa .
- Hypothesis : Nitro groups may hinder membrane penetration or induce toxicity.
- Redesign Strategies :
- Replace nitro with electron-withdrawing groups (e.g., cyano) to improve permeability.
- Introduce fluorinated alkyl chains to enhance lipophilicity.
- Screen for off-target effects (e.g., kinase inhibition) using phenotypic assays.
Validation : Use MIC (minimum inhibitory concentration) assays with Gram-positive/-negative panels and cytotoxicity profiling (e.g., HEK293 cells).
Basic: What role does the tributylstannyl group play in cross-coupling reactions of imidazo[1,2-a]pyridines?
The tributylstannyl group at C-3 facilitates:
Q. Optimization Tips :
- Use Pd(PPh₃)₄ (5 mol%) and LiCl (2 equiv.) in DMF at 80°C.
- Avoid protic solvents to prevent protodestannylation.
Advanced: How can polymorph-dependent luminescence properties be exploited in imaging applications?
Mechanism : Cyano-substituted derivatives exhibit excited-state intramolecular proton transfer (ESIPT), producing tunable emission (yellow to red) based on crystal packing .
- Design Criteria :
- Introduce electron-withdrawing groups (e.g., CN) at C-6.
- Modulate π-stacking via alkyl/phenyl substituents.
Q. Applications :
- Biological Imaging : Track drug distribution in vivo using red-emitting polymorphs.
- Sensors : Detect pH changes via emission shifts in tumor microenvironments.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
